molecular formula C25H36O2S B163763 Thiophen-3-ylmethyl (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoate CAS No. 390824-17-6

Thiophen-3-ylmethyl (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoate

Cat. No. B163763
CAS RN: 390824-17-6
M. Wt: 400.6 g/mol
InChI Key: YOPBWSZRYHDZAA-DOFZRALJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Thiophen-3-ylmethyl (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoate (TPMIT) is a polyunsaturated fatty acid that has been studied extensively for its potential therapeutic applications. TPMIT has been found to possess a wide range of biological activities, including anti-inflammatory, antioxidant, and neuroprotective effects. The chemical structure of TPMIT is shown in Figure 1. TPMIT is a polyunsaturated fatty acid that is composed of four double bonds, which make it a highly unsaturated compound. The unsaturation of TPMIT is a key factor in its biological activities.

Scientific Research Applications

Role in Kidney Function

The parent compound, 20-Hydroxy-(5Z,8Z,11Z,14Z)-eicosatetraenoic acid (20-HETE), is a predominant arachidonic acid present in the kidney . It is involved in the regulation of sodium, potassium, and chloride transport in the renal tubules . Therefore, derivatives of this compound could potentially have similar roles in kidney function.

Activation of Cellular Pathways

20-HETE is an activator of the Ras/MAP (microtubule-associated protein) pathway . This pathway is involved in cell division, differentiation, and death. Therefore, derivatives of this compound could potentially be used in research related to these cellular processes.

Potential Applications in Lithium-Ion Batteries

Organic materials, including thiophene derivatives, have potential advantages in lithium-ion batteries (LIBs) due to their environmental friendliness, flexible designability, and high theoretical capacity . Therefore, this compound could potentially be used in the development of more sustainable and efficient batteries.

Potential Role in Transcription

The artificial ligand THS020, which may share structural similarities with the compound , has been found to bind to the high affinity heterodimer of HIF2 alpha and ARNT C-terminal PAS domains . This suggests potential applications in the field of transcription and gene expression.

Potential Role in Inhibiting 5-Lipoxygenase

Eicosatetraenes, which are structurally similar to the compound , have been found to inhibit 5-lipoxygenase . This enzyme is involved in the synthesis of leukotrienes, which are lipid signaling molecules that participate in inflammatory responses. Therefore, this compound could potentially be used in research related to inflammation and immune response.

6. Potential Role in Cannabinoid Receptor Binding The compound has been found to have affinity for the G protein-coupled Cannabinoid receptor 1 . This suggests potential applications in the field of neuroscience and pharmacology, particularly in research related to pain, mood, and consciousness.

properties

IUPAC Name

thiophen-3-ylmethyl (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H36O2S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-25(26)27-22-24-20-21-28-23-24/h6-7,9-10,12-13,15-16,20-21,23H,2-5,8,11,14,17-19,22H2,1H3/b7-6-,10-9-,13-12-,16-15-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOPBWSZRYHDZAA-DOFZRALJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC=CCC=CCC=CCC=CCCCC(=O)OCC1=CSC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)OCC1=CSC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H36O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5Z,8Z,11Z,14Z-Eicosatetraenoic acid, 3-thienylmethyl ester

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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